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Compound of Interest

Compound Name: 3-Bromoquinolin-6-ol

Cat. No.: B174115

An In-depth Technical Guide to 3-Bromoquinolin-6-ol: Synthesis, Characterization, and
Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and
materials science. The quinoline scaffold is a well-established "privileged structure” in drug
discovery, and the specific substitution pattern of this molecule—a bromine atom at the 3-
position and a hydroxyl group at the 6-position—offers a unique combination of reactivity and
potential biological activity. This document details the compound's fundamental
physicochemical properties, outlines a logical synthetic pathway, describes methods for its
structural characterization, explores its chemical reactivity for further derivatization, and
discusses its potential applications, particularly in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern
Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, prominently featured in
numerous approved pharmaceuticals and biologically active compounds. Its rigid, bicyclic
aromatic structure provides a robust framework for orienting functional groups in three-
dimensional space, facilitating precise interactions with biological targets. Derivatives of
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quinoline have demonstrated a vast spectrum of pharmacological activities, including
anticancer, antibacterial, and anti-inflammatory properties.

3-Bromoquinolin-6-ol (Figure 1) is a functionalized quinoline derivative. The strategic
placement of its substituents is key to its utility:

e The Bromine Atom (C3-Position): This halogen serves as a highly versatile synthetic handle.
It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse carbon-
carbon and carbon-heteroatom bonds.[1][2] This capability is crucial for building molecular
libraries to explore structure-activity relationships (SAR).

e The Hydroxyl Group (C6-Position): The phenolic hydroxyl group can modulate the
compound's physicochemical properties, such as solubility and hydrogen bonding capacity. It
also presents another site for chemical modification, such as etherification or esterification,
to fine-tune the molecule's pharmacokinetic profile.

This guide serves as a technical resource for scientists, providing foundational knowledge and
practical insights into the chemistry and potential of 3-Bromoquinolin-6-ol.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to
its application in research. The key identifiers and properties of 3-Bromoquinolin-6-ol are
summarized in Table 1.
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Property Value Source

IUPAC Name 3-bromoquinolin-6-ol [3]

3-bromo-6-quinolinol, 3-
Synonyms o [3][4]
Bromo-6-hydroxy quinoline

CAS Number 13669-57-3 [4]
Molecular Formula CoHeBIrNO [3B1141[5]
Molecular Weight 224.06 g/mol [4][6]
Physical Form Solid [41[6]
Boiling Point 348.4 °C (Predicted) [4115]
pKa 8.48 + 0.40 (Predicted) [5]
InChi Key IGCRMJVOMNKTGB- 3]
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Synthesis and Purification

While direct, published syntheses for 3-Bromoquinolin-6-ol are not abundant, a logical and
robust synthetic route can be designed based on well-established heterocyclic chemistry
principles. A common strategy involves the construction of the quinoline core followed by
functional group manipulation. The Gould-Jacobs reaction is a powerful method for creating the
4-hydroxyquinoline core, which can be subsequently modified.

Proposed Synthetic Pathway

The proposed synthesis begins with 4-bromoaniline and proceeds through a thermal cyclization
to form the quinoline ring system, followed by functional group interconversion to arrive at the
target molecule.
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Caption: Proposed multi-step synthesis of 3-Bromoquinolin-6-ol.

Experimental Protocol (Conceptual)

Causality: This protocol is designed for regiochemical control. The Gould-Jacobs reaction
reliably forms the quinoline core. Subsequent steps convert the 4-hydroxy group to a chloro
group, which can then be removed via catalytic hydrogenation. The final, crucial step is the
regioselective bromination of quinolin-6-ol. The electron-donating hydroxyl group activates the
ring, but the pyridine portion is deactivating, directing the electrophilic bromine to the electron-
rich positions of the benzenoid ring. Steric hindrance and electronic effects favor bromination at
the C3 position under controlled conditions with a mild brominating agent like N-
Bromosuccinimide (NBS).

» Synthesis of 6-Hydroxyquinolin-4-ol:

o

Combine 4-aminophenol and diethyl (ethoxymethylene)malonate. Heat the mixture to
initiate condensation, removing the ethanol byproduct.

o Add the resulting intermediate to a high-boiling point solvent (e.g., diphenyl ether)
preheated to ~250 °C to induce thermal cyclization.[7]

o Cool the reaction and precipitate the product with a non-polar solvent like hexane.

o Hydrolyze the resulting ester with aqueous NaOH, followed by acidification and heating to
promote decarboxylation, yielding 6-hydroxyquinolin-4-ol.
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e Conversion to Quinolin-6-ol:

o Treat 6-hydroxyquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride
(POCIs) to convert the 4-hydroxyl group into a 4-chloro substituent.

o Perform catalytic hydrogenation (Hz gas, Palladium on carbon catalyst) to selectively
remove the chloro group, yielding quinolin-6-ol.

e Bromination to 3-Bromoquinolin-6-ol:

o Dissolve quinolin-6-ol in a polar aprotic solvent like DMF.

o Slowly add one equivalent of N-Bromosuccinimide (NBS) at room temperature.

o Monitor the reaction by TLC. Upon completion, quench with water and extract the product.
 Purification:

o The crude product should be purified using column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-
Bromoquinolin-6-ol.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of modern
spectroscopic techniques. While public data is limited, the expected spectral features can be
reliably predicted based on the molecular structure.
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Technique Expected Observations

- Aromatic Protons: Multiple signals in the 7.0-
9.0 ppm range. The protons at C2 and C4 will
likely appear as singlets or narrow doublets. The
protons on the benzenoid ring will show

1H NMR o _
characteristic coupling patterns (doublets,
doublet of doublets).- Hydroxyl Proton: A broad
singlet, whose chemical shift is dependent on

solvent and concentration.

- Aromatic Carbons: 9 distinct signals in the
aromatic region (~110-150 ppm).- C-Br Carbon:
The carbon atom attached to the bromine will be
shifted to ~115-125 ppm.- C-OH Carbon: The

carbon bearing the hydroxyl group will appear

13C NMR

downfield, typically >150 ppm.

- Molecular lon (M™*): A characteristic pair of
peaks for the molecular ion due to the bromine

Mass Spec. isotopes, [M]* and [M+2]*, with a relative
intensity of approximately 1:1. For CoHsBrNO,
this would be at m/z 223 and 225.

- O-H Stretch: A broad absorption band in the
region of 3200-3500 cm~1.- C=N/C=C Stretch:
Multiple sharp peaks in the 1500-1650 cm~!
IR Spec. : - o ,
region, characteristic of the quinoline aromatic
system.- C-Br Stretch: A peak in the fingerprint

region, typically 500-650 cm™1,

Protocol for Spectroscopic Analysis

This self-validating protocol ensures data integrity.

o Sample Preparation: Dissolve 5-10 mg of purified 3-Bromoquinolin-6-ol in 0.6 mL of a
deuterated solvent (e.g., DMSO-ds) for NMR analysis. The choice of DMSO-ds is strategic as
it solubilizes polar compounds and allows for the observation of the exchangeable -OH
proton.[8]
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* NMR Acquisition: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field
spectrometer (=400 MHz). This suite of experiments allows for the assignment of all proton
and carbon signals, confirming the connectivity of the molecule.

e Mass Spectrometry: Analyze the sample via high-resolution mass spectrometry (HRMS)
using electrospray ionization (ESI). This provides the exact mass, confirming the elemental
formula (CoHeBrNO) to within a few parts per million.[8]

e IR Spectroscopy: Obtain an IR spectrum using an ATR-FTIR spectrometer to confirm the
presence of key functional groups (-OH, aromatic C=C).

Chemical Reactivity and Derivatization Potential

The synthetic value of 3-Bromoquinolin-6-ol lies in its potential for diversification. The two
primary functional groups offer orthogonal reactivity, allowing for selective modification.

3-Bromoquinolin-6-ol

C-N bond C-C bond C-O-R C-0-C=0
Reactions at C?/ v Reactions at C6-OH
Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling Williamson Ether Synthesis Esterification
(Ar-B(OH)2, Pd cat.) (R2NH, Pd cat.) (Alkyne, Pd/Cu cat.) (R-X, Base) (Acyl Chloride)
I

8-Bromo-6-alkoxyquinoline -Bromo-quinolin-6-yl acetate
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Caption: Key derivatization reactions for 3-Bromoquinolin-6-ol.

o Palladium-Catalyzed Cross-Coupling: The C3-Br bond is the primary site for diversification.
Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of
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aryl, alkynyl, and amino groups, respectively.[2] These reactions are fundamental in drug
discovery for rapidly building libraries of analogs.

o Reactions of the Hydroxyl Group: The phenolic -OH group can be readily converted into an
ether or an ester. This is often done to improve metabolic stability, cell permeability, or to act
as a prodrug moiety.

Potential Applications in Research and Drug
Development

While specific biological data for 3-Bromoquinolin-6-ol is sparse, the quinoline scaffold is
prevalent in many therapeutic areas. Based on structurally similar compounds, its derivatives
are promising candidates for:

» Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP
pocket of the enzyme. The quinoline scaffold can be functionalized to achieve high potency
and selectivity, particularly in cancer therapy.[2]

o Anticancer Agents: Brominated quinolines have shown significant antiproliferative activity
against various cancer cell lines.[9] The ability to derivatize 3-Bromoquinolin-6-ol at two
positions makes it an attractive starting point for developing novel anticancer compounds.

» Antibacterial Agents: The quinolone class of antibiotics, though structurally distinct, highlights
the potential of the broader quinoline family to interfere with essential bacterial processes
like DNA replication.[1]

Safety and Handling

According to supplier safety data, 3-Bromoquinolin-6-ol is classified as harmful and an irritant.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[3][4]
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e Handling: Researchers should handle this compound in a well-ventilated fume hood using
appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and
chemical-resistant gloves. Store in a tightly sealed container in a dry, cool place.

Conclusion

3-Bromoquinolin-6-ol is a valuable heterocyclic building block with significant potential for
chemical synthesis and drug discovery. Its dual functionality—a versatile bromine handle for
cross-coupling and a modifiable hydroxyl group—provides a rich platform for creating diverse
molecular architectures. This guide has provided a technical framework for its synthesis,
characterization, and derivatization, underscoring its utility for researchers aiming to develop
novel functional materials and therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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